molecular formula C15H11F3N2OS B2730533 3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1235117-59-5

3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2730533
CAS No.: 1235117-59-5
M. Wt: 324.32
InChI Key: NYHUWNFNRUTGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of a cyano group, a thiophene ring, and a trifluoroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core, which can be achieved by reacting benzoic acid with an amine (such as 2,2,2-trifluoroethylamine) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like cyanogen bromide or sodium cyanide.

  • Attachment of the Thiophene Ring: : The thiophene ring can be attached through a Friedel-Crafts acylation reaction, where thiophene is reacted with the benzamide derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

  • Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The benzamide core can undergo various substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) for bromination.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: NBS for bromination

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be explored for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers might investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the materials science field, the compound’s trifluoroethyl group could impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials, coatings, or polymers.

Mechanism of Action

The mechanism of action of 3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could act as an electrophilic site, while the thiophene ring might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with the thiophene ring attached at a different position.

    3-cyano-N-(furan-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Contains a furan ring instead of a thiophene ring.

    3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The unique combination of a cyano group, a thiophene ring, and a trifluoroethyl group in 3-cyano

Properties

IUPAC Name

3-cyano-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c16-15(17,18)10-20(8-12-4-5-22-9-12)14(21)13-3-1-2-11(6-13)7-19/h1-6,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHUWNFNRUTGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.